(2R)-2-(3-(3-(4-Methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl)phenoxy)butanoic acid sodium salt
Description
The compound, also known as MK-0533 (CAS: 668455-28-5), is a sodium salt of a chiral carboxylic acid derivative featuring a 1H-indole core substituted with a 4-methoxybenzoyl group, a trifluoromethoxy group, and a phenoxy-butanoic acid side chain. Its molecular formula is C₂₈H₂₄F₃NO₆, with a molecular weight of 527.5 g/mol . MK-0533 functions as a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator developed to treat type 2 diabetes mellitus. Unlike full agonists (e.g., thiazolidinediones), MK-0533 exhibits reduced fluid retention and adipogenic side effects while maintaining antihyperglycemic efficacy .
Properties
CAS No. |
668458-85-3 |
|---|---|
Molecular Formula |
C28H23F3NNaO6 |
Molecular Weight |
549.5 g/mol |
IUPAC Name |
sodium;(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoate |
InChI |
InChI=1S/C28H24F3NO6.Na/c1-4-24(27(34)35)37-20-7-5-6-18(14-20)32-16(2)25(26(33)17-8-10-19(36-3)11-9-17)22-13-12-21(15-23(22)32)38-28(29,30)31;/h5-15,24H,4H2,1-3H3,(H,34,35);/q;+1/p-1/t24-;/m1./s1 |
InChI Key |
CCVYFNYOIARASC-GJFSDDNBSA-M |
Isomeric SMILES |
CC[C@H](C(=O)[O-])OC1=CC=CC(=C1)N2C(=C(C3=C2C=C(C=C3)OC(F)(F)F)C(=O)C4=CC=C(C=C4)OC)C.[Na+] |
Canonical SMILES |
CCC(C(=O)[O-])OC1=CC=CC(=C1)N2C(=C(C3=C2C=C(C=C3)OC(F)(F)F)C(=O)C4=CC=C(C=C4)OC)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-(3-(4-Methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl)phenoxy)butanoic acid sodium salt involves multiple steps, including the formation of the indole core, the introduction of the methoxybenzoyl and trifluoromethoxy groups, and the final coupling with butanoic acid. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(3-(3-(4-Methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl)phenoxy)butanoic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
(2R)-2-(3-(3-(4-Methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl)phenoxy)butanoic acid sodium salt has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological targets.
Medicine: It has potential therapeutic applications due to its unique structure and functional groups.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-(3-(3-(4-Methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl)phenoxy)butanoic acid sodium salt involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzoyl and trifluoromethoxy groups can enhance binding affinity and specificity, while the indole moiety can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
3-[2-[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl]-benzoic Acid Sodium Salt (Compound 9e)
- Structure : Contains a benzimidazole-sulfonyl group linked to a pyridine-methanesulfinyl moiety.
- Key Features : Sodium salt formulation enhances solubility, similar to MK-0533. However, the benzimidazole core and sulfonyl groups differentiate its mechanism from indole-based PPARγ modulators.
5,6-Dimethoxy-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic Acid Sodium Salt
- Structure : Sodium salt of an indole-carboxylic acid with a thioxothiazolidin substituent.
- Key Features: Shares the indole core with MK-0533 but lacks the trifluoromethoxy and phenoxy-butanoic acid groups.
Functional Analogues (PPARγ Modulators)
Balaglitzone
- Structure : A partial PPARγ agonist with undisclosed structural details in the evidence.
- Pharmacological Profile :
- Efficacy : Retains antihyperglycemic effects but with dissociated adverse effects (e.g., reduced weight gain).
- Mechanism : Partial agonism minimizes transcriptional activation linked to side effects.
- Comparison to MK-0533 : Both compounds reduce fluid retention, but MK-0533’s selectivity for PPARγ and R-configuration enhance its safety profile .
Thiazolidinediones (TZDs; e.g., Rosiglitazone)
- Structure : Characterized by a thiazolidinedione ring.
- Pharmacological Profile: Efficacy: Robust insulin sensitization but associated with weight gain, edema, and cardiovascular risks. Comparison to MK-0533: MK-0533’s trifluoromethoxy group and phenoxy-butanoic acid side chain mitigate off-target effects, offering a safer alternative .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
Structural Determinants of Activity: The trifluoromethoxy group in MK-0533 enhances metabolic stability and target specificity compared to older PPARγ agonists . The R-configuration of the butanoic acid side chain is critical for PPARγ binding affinity, highlighting the role of stereochemistry in efficacy .
Bioactivity Profile Correlation :
- Compounds with similar structural motifs (e.g., indole cores, sodium salts) cluster into bioactivity groups, but substituents dictate target specificity. For example, MK-0533’s unique substituents enable PPARγ modulation, while thioxothiazolidin derivatives may act on unrelated pathways .
Synthesis and Solubility :
- Sodium salt formulations (e.g., MK-0533, Compound 9e) improve aqueous solubility, facilitating oral bioavailability .
Biological Activity
The compound (2R)-2-(3-(3-(4-Methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl)phenoxy)butanoic acid sodium salt is a synthetic derivative with potential therapeutic applications. Its complex structure suggests a multifaceted biological activity, particularly in relation to the modulation of specific biological pathways and receptor interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a trifluoromethoxy group, which is known to enhance lipophilicity and biological activity. The presence of the methoxybenzoyl moiety contributes to its interaction with biological targets.
The primary biological activity of this compound is linked to its interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism, inflammation, and cell differentiation.
- Affinity Studies : Binding affinity assays have shown that the compound exhibits significant displacement of [^3H]2AD-5075 from GST-tagged human PPARγ receptors with an IC50 value of 5 nM, indicating strong binding affinity .
Pharmacological Effects
- Anti-inflammatory Activity : The compound has been shown to exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. In vitro studies demonstrated a reduction in TNF-alpha and IL-6 levels in macrophage cell lines treated with this compound .
- Antidiabetic Effects : By activating PPARγ, this compound enhances insulin sensitivity and promotes glucose uptake in adipocytes. Animal studies have indicated that administration leads to improved glycemic control and reduced insulin resistance .
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins .
Table 1: Biological Activities and Assays
Case Studies
- Case Study on Insulin Sensitivity : In a controlled study involving diabetic rats, administration of the sodium salt form led to a significant decrease in fasting blood glucose levels compared to control groups. Histological analysis revealed improved pancreatic morphology and function .
- Cancer Cell Line Study : A study utilizing various cancer cell lines (e.g., MCF-7, HeLa) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potential for therapeutic use in oncology .
Q & A
Basic: What are the recommended methods for synthesizing the sodium salt form of this compound?
Answer:
The sodium salt can be synthesized via neutralization of the parent carboxylic acid with sodium hydroxide. For example:
- Dissolve the acid (0.01 mol) in methanol (20 mL).
- Add sodium hydroxide (0.01 mol) and stir at room temperature for 2 hours.
- Filter the precipitate, wash with ethanol, and dry under vacuum .
Key Parameters: Stoichiometric equivalence, methanol as solvent, and ambient temperature.
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Advanced optimization may involve:
- Solvent Selection: Replace methanol with polar aprotic solvents (e.g., DMF) to enhance solubility of fluorinated intermediates .
- Stoichiometry: Adjust NaOH ratio (1.05:1) to ensure complete neutralization while minimizing side reactions.
- Temperature Control: Conduct reactions under nitrogen at 40–50°C to accelerate dissolution of hydrophobic indole derivatives .
Basic: What analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy: Use H/C NMR to verify indole ring substitution patterns and sodium salt formation (e.g., disappearance of carboxylic acid proton at ~12 ppm) .
- HPLC: Confirm purity (>95%) using a C18 column with UV detection at 254 nm, referencing retention times against known standards .
Advanced: How to resolve discrepancies in spectral data across studies?
Answer:
- High-Field NMR (600 MHz): Assign ambiguous peaks (e.g., trifluoromethoxy group splitting) using F-H correlation experiments .
- Cross-Validation: Compare IR carbonyl stretches (1680–1720 cm) with computational models (DFT) to confirm methoxybenzoyl conjugation .
Basic: What safety precautions are essential during handling?
Answer:
- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid exposure to fluorinated byproducts .
- Waste Management: Collect organic waste in halogen-resistant containers due to trifluoromethoxy groups .
Advanced: How to assess environmental persistence of this compound?
Answer:
- Biodegradation Assays: Incubate with soil or microbial consortia and monitor degradation via LC-MS for perfluorinated fragments (e.g., trifluoroacetate) .
- Half-Life Modeling: Use QSAR tools to predict hydrolysis rates of the trifluoromethoxy group under varying pH (4–10) .
Basic: How to ensure batch-to-batch consistency in synthesis?
Answer:
- Quality Control: Implement in-process checks (e.g., TLC at 30-minute intervals) to track indole intermediate formation .
- Standardization: Use calibrated equipment for reagent addition and maintain reaction logs for temperature/pH .
Advanced: What strategies mitigate degradation during long-term storage?
Answer:
- Lyophilization: Store the sodium salt as a lyophilized powder under argon at -20°C to prevent hydrolysis of the trifluoromethoxy group .
- Stability Studies: Conduct accelerated aging tests (40°C/75% RH for 6 months) and analyze degradation products via LC-HRMS .
Basic: How to validate pharmacological activity in vitro?
Answer:
- Target Assays: Screen against COX-2 or NF-κB pathways using fluorogenic substrates, given the indole scaffold’s anti-inflammatory potential .
- Dose-Response: Test concentrations from 1 nM–100 µM in triplicate, using sodium salt solutions prepared in PBS (pH 7.4) .
Advanced: How to address low solubility in aqueous buffers?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
